

"Methyl 2-amino-5-propylthiazole-4-carboxylate" physical and chemical properties

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Compound of Interest

Compound Name: *Methyl 2-amino-5-propylthiazole-4-carboxylate*

Cat. No.: *B603181*

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An In-depth Technical Guide to Methyl 2-amino-5-propylthiazole-4-carboxylate

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Methyl 2-amino-5-propylthiazole-4-carboxylate**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, properties, synthesis, and potential therapeutic applications, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Core Chemical Information

Methyl 2-amino-5-propylthiazole-4-carboxylate is a substituted aminothiazole with the molecular formula $C_8H_{12}N_2O_2S$.^[1] Its structure features a central thiazole ring, which is a common scaffold in medicinal chemistry known for a wide range of biological activities.^{[2][3]}

Physical and Chemical Properties

Quantitative data for **Methyl 2-amino-5-propylthiazole-4-carboxylate** and its close structural analogs are summarized below. It is important to note that while some data for the target compound is available, other properties are extrapolated from related molecules and should be considered as estimates.

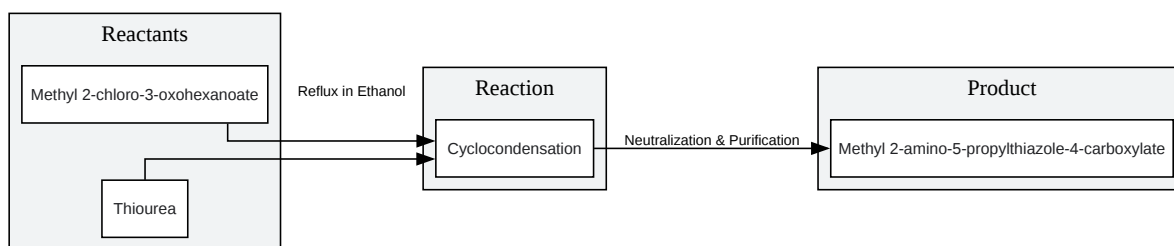
Property	Methyl 2-amino-5-propylthiazole-4-carboxylate	Methyl 2-amino-5-isopropylthiazole-4-carboxylate (Analog)	Ethyl 2-amino-4-methylthiazole-5-carboxylate (Analog)
CAS Number	649736-98-1[1]	81569-25-7[4]	7210-76-6[5]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ S[1]	C ₈ H ₁₂ N ₂ O ₂ S[4]	C ₇ H ₁₀ N ₂ O ₂ S[5]
Molecular Weight	200.26 g/mol [1]	200.26 g/mol [4]	186.23 g/mol [5]
Boiling Point	352.1±30.0 °C at 760 mmHg (Predicted)[2]	Not Available	Not Available
Melting Point	Not Available	Solid (form)[4]	176-180 °C[5]
Appearance	Not Available	Solid[4]	Solid[5]
Solubility	Not Available	Not Available	Not Available
Storage	Keep in dark place, store at 2-8°C[2]	Combustible Solids[4]	Not Available

Synthesis and Experimental Protocols

The primary synthetic route to **Methyl 2-amino-5-propylthiazole-4-carboxylate** is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α -haloketone with a thioamide. For the synthesis of the target compound, a key intermediate is a substituted α -halo- β -ketoester.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of **Methyl 2-amino-5-propylthiazole-4-carboxylate** can be achieved by reacting a suitable α -halo- β -ketoester with thiourea. The following diagram illustrates the general workflow of the Hantzsch thiazole synthesis adapted for this specific compound.



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Caption: Hantzsch thiazole synthesis workflow for the target compound.

Detailed Experimental Protocol (Adapted from Isopropyl Analog Synthesis)

This protocol is adapted from the synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate and can be modified for the preparation of the propyl analog.

Materials:

- Methyl 2-chloro-3-oxohexanoate (starting α -halo- β -ketoester)
- Thiourea
- Ethanol (absolute)
- Sodium bicarbonate solution (saturated)
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in absolute ethanol.
- **Addition of Ketoester:** To the stirred solution, add methyl 2-chloro-3-oxohexanoate (1 equivalent) dropwise at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **Methyl 2-amino-5-propylthiazole-4-carboxylate**.

Spectral Data (Predicted)

While experimental spectral data for **Methyl 2-amino-5-propylthiazole-4-carboxylate** is not readily available, the following are predicted characteristic peaks based on its structure and data from its isopropyl analog.

Spectroscopy	Predicted Characteristic Peaks
^1H NMR	Signals corresponding to the propyl group (triplet and two multiplets), a singlet for the methyl ester protons, and a broad singlet for the amino protons.
^{13}C NMR	Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, and carbons of the propyl and methyl groups.
IR (Infrared)	Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring.
Mass Spectrometry	A molecular ion peak (M^+) corresponding to the molecular weight of 200.26.

Biological Activity and Potential Applications

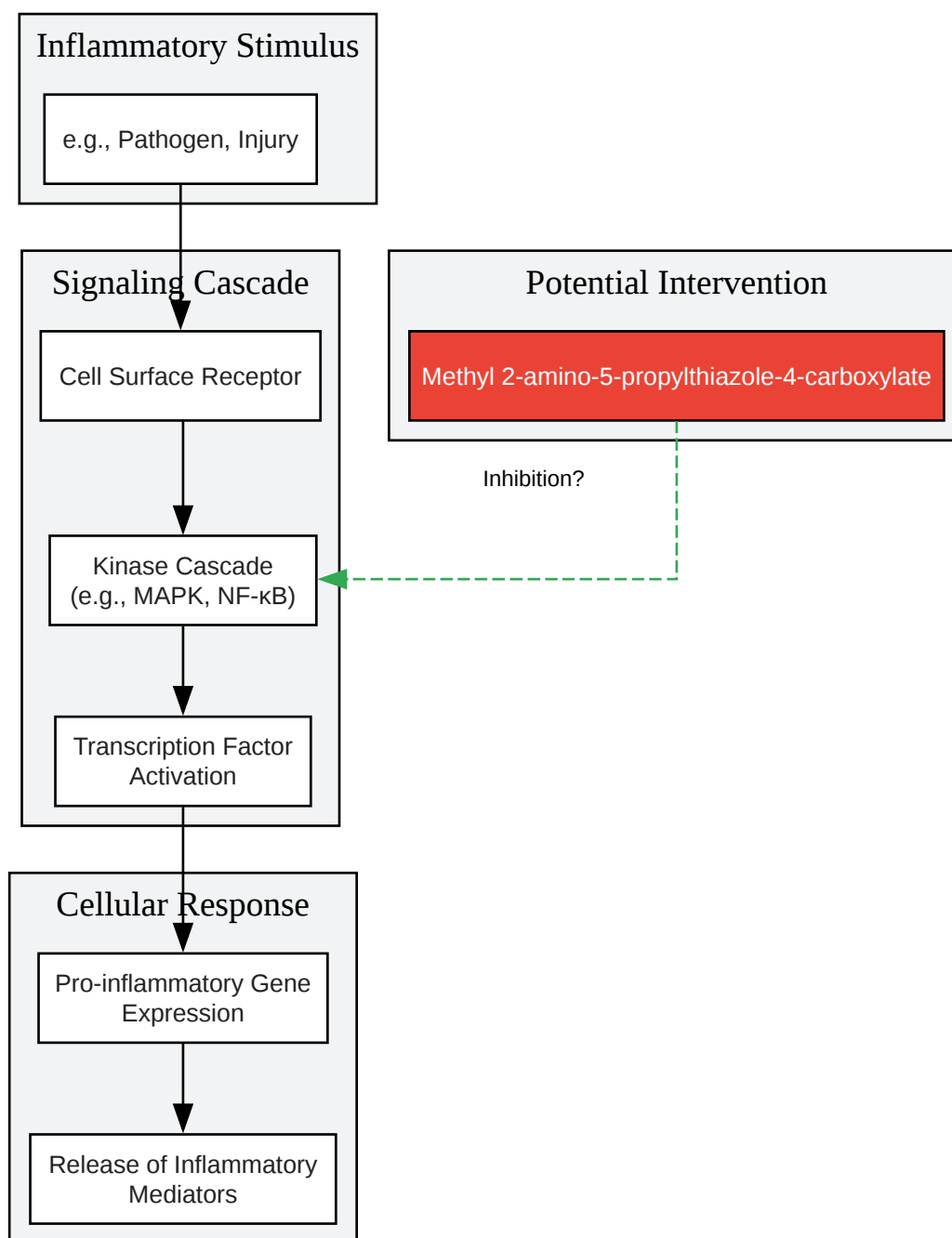
Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

General Biological Significance of 2-Aminothiazoles

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic applications. These include antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[3][6][7] The versatility of this scaffold allows for structural modifications to optimize potency and selectivity for various biological targets.

Potential Signaling Pathway Involvement

Given the known anticancer and anti-inflammatory properties of many 2-aminothiazole derivatives, it is plausible that **Methyl 2-amino-5-propylthiazole-4-carboxylate** could interact with various signaling pathways implicated in these disease states. One such general pathway is the inflammatory signaling cascade.



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Caption: Potential interaction with a generic inflammatory signaling pathway.

Conclusion

Methyl 2-amino-5-propylthiazole-4-carboxylate is a promising heterocyclic compound with potential applications in medicinal chemistry. This guide has provided an overview of its known

and predicted properties, a detailed synthetic protocol, and a discussion of its potential biological significance. Further experimental investigation is warranted to fully elucidate its physicochemical properties, spectral characteristics, and therapeutic potential. The information and protocols presented herein serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

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